Preparative Chiral Resolution of D-BAIBA
The racemic hydrochloride salt (CAS 28267-25-6) is the canonical starting material for the isolation of enantiopure D-(-)-β-aminoisobutyric acid via fractional crystallization of diastereomeric cinchonidine salts, as established by Kakimoto and Armstrong (1961) [1]. This resolution methodology is specifically enabled by the racemic hydrochloride form: the free base (CAS 144-90-1) and enantiopure hydrochloride salts (L-form CAS 925704-45-6; D-form CAS 132605-98-2) cannot serve this function. A subsequent Eli Lilly patent (US 6,372,936) extended this approach for cryptophycin synthesis, using protected racemic 3-amino-2-methylpropionic acid as the substrate for optical resolution [2].
| Evidence Dimension | Preparative chiral resolution capability |
|---|---|
| Target Compound Data | Racemic HCl salt enables fractional crystallization of diastereomeric salts for D-(-)-BAIBA isolation |
| Comparator Or Baseline | Free base (CAS 144-90-1): no defined counterion for salt formation; Enantiopure HCl salts: already resolved, cannot yield opposite enantiomer |
| Quantified Difference | Qualitative functional difference: racemic HCl salt is the only form suitable for both enantiomer isolation workflows |
| Conditions | Fractional crystallization with cinchonidine after N-acetylation; J Biol Chem 236:3283-3286 (1961); Eli Lilly US Patent 6,372,936 (2002) |
Why This Matters
Procurement of the racemic hydrochloride is mandatory for research programs that require isolation of both enantiomers from a single starting material, such as cryptophycin analog synthesis or enantiomer-specific metabolic tracing studies.
- [1] Kakimoto Y, Armstrong MD. The preparation and isolation of D-(-)-β-aminoisobutyric acid. J Biol Chem. 1961;236:3283-3286. PMID: 14453202. View Source
- [2] Eli Lilly and Company. Optical resolution of aminoisobutyric acid. US Patent 6,372,936. Filed May 8, 2000, issued April 16, 2002. View Source
